1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole
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Overview
Description
1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenoxy, dimethyl, and nitro groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with other reagents under controlled conditions to form the final compound. Common reagents used in the synthesis include dichlorophenol, methylating agents, and nitrating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted pyrazole compounds.
Scientific Research Applications
1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.
1-(2-((2,3-Dichlorophenoxy)ac)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate: Another compound featuring the dichlorophenoxy group.
Uniqueness
1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and nitro group differentiate it from other similar compounds, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
1-[(2,3-dichlorophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3/c1-7-12(17(18)19)8(2)16(15-7)6-20-10-5-3-4-9(13)11(10)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIECWKZJBNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C(=CC=C2)Cl)Cl)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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